ISPA-28

PSAC Malaria Strain Selectivity

ISPA-28 is the definitive strain-specific PSAC antagonist for malaria research. Unlike generic blockers (furosemide, NPPB), ISPA-28 exhibits ~800-fold differential potency between Dd2 and HB3 strains via direct, reversible binding to the CLAG3 protein. This unmatched selectivity enables precise QTL mapping (LOD >40 at clag3 locus), single-channel electrophysiology (reduces open probability from 0.39 to 0.02), and CLAG3 target validation studies. Supplied at ≥98% HPLC purity as a white to off-white powder. Choose ISPA-28 for reproducible, allele-specific channel blockade that no other PSAC inhibitor can provide.

Molecular Formula C21H24N6O3
Molecular Weight 408.5 g/mol
Cat. No. B10827993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISPA-28
Molecular FormulaC21H24N6O3
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C
InChIInChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28)
InChIKeyYMLINDVVJXDIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ISPA-28 for PSAC Research: A High-Purity, Strain-Specific Plasmodial Surface Anion Channel Antagonist


ISPA-28 (CAS 1006335-39-2, molecular formula C₂₁H₂₄N₆O₃, MW 408.45 g/mol) is a synthetic small-molecule inhibitor classified as a specific plasmodial surface anion channel (PSAC) antagonist [1]. It exerts its pharmacological effect through direct and reversible binding to the parasite-encoded CLAG3 protein, a critical component of the nutrient uptake channel in Plasmodium falciparum-infected erythrocytes [2]. Unlike broad-spectrum PSAC inhibitors, ISPA-28 exhibits pronounced strain-dependent activity, providing a unique chemical probe for dissecting channel composition and validating parasite nutrient acquisition pathways as antimalarial targets [3]. The compound is supplied as a white to off-white powder with a certified purity of ≥98% (HPLC), suitable for rigorous in vitro biochemical, electrophysiological, and cellular studies .

Why ISPA-28 Cannot Be Replaced by Other PSAC Antagonists in Dd2-Strain Investigations


Generic substitution with other PSAC inhibitors—such as furosemide, NPPB, or pan-active pyridazinones (e.g., MBX-4055)—fails to recapitulate the precise pharmacological profile of ISPA-28. While these compounds inhibit channel activity to varying degrees, they lack the extreme, quantifiable strain-selectivity and defined molecular target engagement that characterize ISPA-28 [1]. ISPA-28 exhibits an approximately 800-fold difference in inhibitory potency between Dd2 and HB3 strains, a property directly linked to sequence variations in the clag3.1 and clag3.2 genes [2]. Furthermore, ISPA-28's direct and reversible binding to the CLAG3 protein is a distinct mechanism not shared by all PSAC inhibitors [3]. Substituting ISPA-28 with a less selective blocker would confound experimental results, particularly in studies aiming to map genetic determinants of channel function, validate CLAG3 as a target, or establish structure-activity relationships for allele-specific inhibition. Therefore, for research requiring a well-defined, highly strain-specific PSAC antagonist with validated target engagement, ISPA-28 is the chemically and biologically defined standard.

Quantitative Comparative Evidence for ISPA-28 in PSAC Antagonism


800-Fold Strain-Selective PSAC Inhibition: ISPA-28 vs. Pan-Active MBX-4055

ISPA-28 demonstrates an ~800-fold difference in potency for inhibiting PSAC activity between the Dd2 and HB3 strains of P. falciparum, in stark contrast to the pan-active inhibitor MBX-4055. This extreme selectivity is quantified by the half-maximal inhibitory concentration (K₀.₅) derived from osmotic lysis dose-response experiments [1]. While MBX-4055 shows potent, broad activity across strains (K₀.₅ ≈ 21 nM), ISPA-28's activity is almost exclusively confined to the Dd2 line [2].

PSAC Malaria Strain Selectivity Nutrient Uptake

Defined Target Engagement: Direct CLAG3 Binding of ISPA-28 vs. Indirect Channel Block by Furosemide

ISPA-28's mechanism of action is uniquely defined by its direct and reversible binding to the parasite-encoded CLAG3 protein, a feature not established for classic PSAC blockers like furosemide [1]. This direct interaction was validated through genetic mapping, allelic exchange, and site-directed mutagenesis studies linking inhibitor sensitivity to specific residues in the clag3.1 gene [2]. Furosemide, in contrast, is a loop diuretic that inhibits PSAC with lower potency and affinity (K₀.₅ ≈ 0.8 μM for the FCB strain), but its binding site on the channel complex remains uncharacterized, and its effects are not directly linked to CLAG3 genetic variation [3].

CLAG3 Target Engagement PSAC Inhibitor Binding

Single-Channel Blockade Quantified: ISPA-28 Reduces PSAC Open Probability More Potently Than ISPA-1 in Dd2

At the single-channel level, ISPA-28 produces a near-complete blockade of PSAC activity in Dd2-infected erythrocytes, quantified by a significant reduction in channel open probability (NPₒ). Cell-attached patch-clamp recordings demonstrate that 10 μM ISPA-28 reduces the mean open probability from 0.39 ± 0.06 (n = 6 patches) in controls to 0.02 ± 0.01 (n = 6, P < 0.0002) [1]. In contrast, the related strain-specific inhibitor ISPA-1, while active against GB4 channels (K₀.₅ ≈ 84 nM), does not produce the same degree of blockade in Dd2 channels at comparable concentrations [2].

Electrophysiology Patch-Clamp Single-Channel PSAC

Genetic Validation: ISPA-28 Sensitivity Maps to CLAG3.1 with High Resolution

The differential sensitivity of P. falciparum strains to ISPA-28 is genetically determined by sequence variations in the clag3 locus, a level of mechanistic validation not available for many PSAC inhibitors. Quantitative trait locus (QTL) analysis of a Dd2 × HB3 genetic cross identified a single major peak on chromosome 3 (LOD score > 40, P < 0.05) that perfectly co-segregates with ISPA-28 sensitivity [1]. Subsequent allelic exchange experiments confirmed that replacing the HB3 clag3 gene with the Dd2 clag3.1 allele is sufficient to confer high ISPA-28 sensitivity (K₀.₅ shifts from >43 μM to ~56 nM), while a single point mutation (A1210T) in the transferred gene abolishes this gain of sensitivity [2]. This contrasts with inhibitors like ISPA-43, which exhibit the opposite allele specificity, preferentially blocking channels associated with CLAG3.2 expression [3].

Genetic Mapping QTL CLAG3 Allelic Exchange

Comparative Growth Inhibition: ISPA-28 vs. MBX-4055 in Physiological Nutrient Conditions

While ISPA-28 is primarily a tool compound for channel studies, its parasite killing activity can be compared to optimized leads like MBX-4055 under physiologically relevant nutrient conditions. ISPA-28 inhibits in vitro growth of Dd2 parasites with an IC₅₀ in the low micromolar range when cultured in medium containing physiological levels of key nutrients (e.g., RPMI 1640) [1]. In contrast, MBX-4055, a newer pyridazinone derivative, exhibits significantly improved potency, with an IC₅₀ of 42 nM against P. falciparum growth and a PSAC K₀.₅ of 21 nM [2]. This difference highlights that ISPA-28 is a powerful chemical probe for mechanism-of-action studies, but MBX-4055 represents a more optimized lead for drug development.

Antimalarial Parasite Growth Nutrient Acquisition PSAC

Optimal Research Applications for ISPA-28 Based on Verified Differentiation


Genetic Mapping of Ion Channel Pharmacology in P. falciparum

ISPA-28 is the definitive chemical probe for quantitative trait locus (QTL) mapping and forward genetic screens aimed at identifying genes that determine PSAC inhibitor sensitivity. Its ~800-fold differential activity between the Dd2 and HB3 strains provides a robust, easily measurable phenotype for tracking inheritance in genetic crosses, as validated by the high LOD score (>40) mapping to the clag3 locus [1]. Researchers can procure ISPA-28 to phenotype progeny clones, validate candidate genes through allelic exchange, and dissect the genetic basis of nutrient channel diversity in malaria parasites.

Biophysical Characterization of CLAG3-Dependent Ion Channels

For electrophysiologists studying the biophysical properties of the PSAC pore, ISPA-28 is an essential tool for achieving strain-specific, near-complete channel blockade. Its direct binding to CLAG3 and ability to reduce single-channel open probability from 0.39 to 0.02 (P < 0.0002) in Dd2-infected cells enable precise studies of channel gating, ion selectivity, and the effects of point mutations on inhibitor binding [2]. The compound's high purity (≥98% HPLC) ensures reproducible results in sensitive patch-clamp experiments .

Target Validation and Mechanism-of-Action Studies for PSAC

ISPA-28 serves as a critical positive control and validation tool in studies aiming to confirm PSAC as an essential, druggable target. Its direct, reversible binding to CLAG3 provides a clear link between chemical inhibition, channel block, and parasite death under nutrient-restricted conditions [3]. Unlike broad-spectrum blockers (e.g., furosemide), ISPA-28's effects can be confidently attributed to CLAG3 modulation, making it indispensable for RNAi, CRISPR-Cas9, or chemical validation experiments.

Development of Allele-Specific Screening Assays

Given its opposite allele specificity relative to ISPA-43 (ISPA-28 targets clag3.1, ISPA-43 targets clag3.2), ISPA-28 is a key reagent for developing and validating high-throughput screens designed to identify new allele-specific PSAC inhibitors [4]. Its inclusion as a reference compound allows for the differentiation of 'hit' molecules that act on one CLAG3 isoform versus another, accelerating the discovery of novel chemical scaffolds with selective antimalarial activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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